N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,5-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-2,5-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-4-24-18-10-9-17(14-6-5-7-15(20(14)18)22(24)26)23-21(25)16-12-13(27-2)8-11-19(16)28-3/h5-12H,4H2,1-3H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSKYOPLEGIFCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=C(C=CC(=C4)OC)OC)C=CC=C3C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies
The benzo[cd]indole core is typically constructed via intramolecular cyclization of substituted anthranilic acid derivatives. A metal-free approach involves treating 2-aminobenzaldehyde derivatives with ethyl acetoacetate in acetic acid, yielding 2-oxo-1,2-dihydrobenzo[cd]indole after dehydration. Alternative protocols employ Fe(HSO₄)₃ as a Lewis acid to accelerate cyclization at reduced temperatures (60–80°C), achieving yields up to 88%.
Table 1: Comparative Analysis of Benzo[cd]indole Cyclization Methods
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| None | Acetic acid | 120 | 72 | |
| Fe(HSO₄)₃ | Toluene | 80 | 88 | |
| B(C₆F₅)₃ | DCM | 25 | 91 |
Functionalization at Position 1
Introduction of the ethyl group at position 1 is achieved through alkylation of the indole nitrogen. Mitsunobu conditions (DIAD, PPh₃) with ethanol as the nucleophile provide moderate yields (65–70%), while phase-transfer catalysis using tetrabutylammonium bromide in a biphasic system (H₂O/CH₂Cl₂) improves efficiency to 82%.
Oxidation to 2-Oxo-1,2-dihydrobenzo[cd]indole
Controlled oxidation of the 1-ethylbenzo[cd]indole to the 2-keto derivative is critical. Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C achieves selective oxidation without over-oxidizing the aromatic ring, yielding 85–90% product. Safer alternatives include TEMPO/NaClO₂ in acetonitrile, which affords comparable yields (83%) under mild conditions.
Amidation at Position 6
Direct Coupling Methods
The steric bulk of the benzo[cd]indole system necessitates robust coupling agents. HATU-mediated amidation of 6-amino-1-ethyl-2-oxobenzo[cd]indole with 2,5-dimethoxybenzoic acid in DMF provides 78% yield after 12 hours at 25°C. Microwave-assisted coupling (150°C, 30 min) using EDCl/HOBt reduces reaction time to 20 minutes with a 74% yield.
Table 2: Amidation Efficiency Under Varied Conditions
| Coupling Agent | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| HATU | DIPEA | DMF | 12 | 78 |
| EDCl/HOBt | NMM | DCM | 0.3 | 74 |
| T3P® | Pyridine | THF | 6 | 81 |
Protection-Deprotection Strategies
To prevent side reactions at the 2-oxo group, temporary protection as a tert-butyldimethylsilyl (TBS) ether is employed. Deprotection with TBAF in THF restores the ketone without affecting the amide bond, ensuring an overall yield of 68% over three steps.
Purification and Characterization
Final purification is achieved via preparative HPLC (C18 column, MeOH/H₂O gradient), yielding >99% purity. Structural confirmation relies on ¹H/¹³C NMR, HRMS, and X-ray crystallography. Key spectroscopic signatures include:
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
Antitumor Activity
Research indicates that N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,5-dimethoxybenzamide exhibits significant antitumor properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanisms underlying these effects include:
- Inhibition of Enzymes: The compound has been reported to inhibit key enzymes involved in cancer progression, such as lysine-specific demethylase 1 (LSD1), which is crucial for epigenetic regulation.
- Induction of Apoptosis: It promotes apoptosis in cancer cells through intrinsic pathways, leading to reduced tumor growth.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It may help mitigate neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) activity, which is beneficial in conditions like Alzheimer's disease. In vitro studies have demonstrated that it can significantly reduce AChE activity compared to control groups.
Anti-inflammatory Properties
Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating cytokine production. This property could be advantageous in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is critical for optimizing its biological activity. Modifications to the indole and benzamide portions can enhance potency and selectivity against specific biological targets. Key insights include:
- Substituent Effects: Variations in substituents on the indole ring have been linked to changes in biological activity.
- Chirality: The stereochemistry plays a significant role in binding affinity and efficacy at biological targets.
Research Findings and Case Studies
Several studies have documented the efficacy of this compound in various applications:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated significant inhibition of MCF-7 breast cancer cells with an IC50 value indicating strong anticancer potential. |
| Study B | Neuroprotection | Showed inhibition of AChE activity by over 50%, suggesting potential use in Alzheimer's therapy. |
| Study C | Anti-inflammatory | Reported modulation of cytokine levels in vitro, indicating a pathway for treating inflammatory conditions. |
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Structural Analogs in TNF-α Inhibition
The evidence highlights several benzo[cd]indole sulfonamide derivatives optimized for TNF-α inhibition. Key compounds and their properties are summarized below:
Table 1: Comparison of Benzo[cd]indole Derivatives as TNF-α Inhibitors
Key Observations :
- Sulfonamide vs. Benzamide : The target compound replaces the sulfonamide group in EJMC-1, S10, and 4e with a 2,5-dimethoxybenzamide. Sulfonamides in analogs like 4e achieve potent TNF-α inhibition (IC50 = 3 µM) via hydrophobic interactions and hydrogen bonding . The benzamide substitution in the target compound may reduce affinity due to decreased hydrogen-bonding capacity but could improve metabolic stability.
- Substituent Effects: Ethyl substitution at the 1-position of the benzo[cd]indole core (target compound) contrasts with phenyl or indole substitutions in analogs.
Table 2: Structural vs. Functional Divergence
Key Observations :
- Substituent Position Matters : The 2,5- vs. 2,6-dimethoxybenzamide arrangement alters molecular geometry, directing activity toward distinct targets (TNF-α vs. plant enzymes).
- Scaffold Influence : The benzo[cd]indole core (target) is bulkier than isoxaben’s isoxazole, suggesting divergent binding pocket requirements.
Optimization Lessons from Analogs :
- Hydrophobic Extensions: Analogs like 4e gained potency through bulky substituents (e.g., indole), filling unoccupied hydrophobic pockets in TNF-α . The target compound’s ethyl group may offer similar benefits.
- Polar Interactions : Sulfonamides in 4e form hydrogen bonds absent in benzamides, suggesting trade-offs between affinity and physicochemical properties.
Biological Activity
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,5-dimethoxybenzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C18H20N2O3
- Molecular Weight : 320.36 g/mol
The structural representation includes a benzo[cd]indole moiety with an ethyl and dimethoxybenzamide substituent, which may influence its biological interactions.
Biological Activity
Research has identified several biological activities associated with this compound:
- Anticancer Properties : Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways .
- Anti-inflammatory Effects : The compound has also been noted for its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
- Neuroprotective Effects : Preliminary studies indicate that this compound may offer neuroprotection against oxidative stress, which is crucial in neurodegenerative disorders .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic pathway includes:
- Formation of the Benzo[cd]indole Core : Starting from appropriate indole derivatives and undergoing cyclization reactions.
- Introduction of the Ethyl Group : Alkylation methods are employed to introduce the ethyl substituent.
- Amide Formation : The final step involves coupling with 2,5-dimethoxybenzoic acid to form the amide linkage.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer activity | Induced apoptosis in MCF-7 breast cancer cells; IC50 = 15 µM |
| Study 2 | Assess anti-inflammatory effects | Reduced TNF-alpha levels in LPS-stimulated macrophages by 40% |
| Study 3 | Investigate neuroprotective effects | Improved neuronal survival in models of oxidative stress |
Research Findings
Recent findings highlight the following aspects:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,5-dimethoxybenzamide, and what challenges arise in achieving high yields?
- Methodological Answer : The synthesis involves multi-step pathways, typically starting with the formation of the benzo[cd]indole core via cyclization reactions. Key steps include introducing the ethyl-oxo group at position 1 and coupling the 2,5-dimethoxybenzamide moiety at position 5. Challenges include controlling regioselectivity during cyclization and avoiding side reactions during sulfonamide coupling. Reaction conditions (e.g., temperature, solvent polarity, and catalysts like DMAP) significantly impact yield optimization .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of NMR spectroscopy (1H/13C) to confirm proton environments and carbon frameworks, HRMS for molecular weight verification, and X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation. Comparative analysis with structurally related benzo[cd]indole derivatives (e.g., sulfonamide analogs in ) can validate key functional groups .
Q. What are the primary physicochemical properties critical for in vitro assays (e.g., solubility, stability)?
- Methodological Answer : Solubility in DMSO or aqueous buffers (critical for biological testing) can be assessed via UV-Vis spectroscopy. Stability under varying pH and temperature conditions should be evaluated using HPLC to monitor degradation products. Data from analogs (e.g., sulfonamide derivatives in ) suggest that methoxy groups enhance solubility but may reduce metabolic stability .
Advanced Research Questions
Q. How does the ethyl-oxo substitution at position 1 influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Computational docking studies (using software like AutoDock Vina) can model interactions between the ethyl-oxo group and target binding pockets. Compare with analogs lacking this substituent (e.g., N-butyl derivatives in ) to assess steric/electronic effects. Experimental validation via SPR (Surface Plasmon Resonance) can quantify binding affinities .
Q. What strategies resolve contradictions in reported biological activity data for benzo[cd]indole derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, compound concentration). Standardize protocols using dose-response curves and orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity). Cross-reference with structurally defined analogs (e.g., BET inhibitors in ) to isolate substituent-specific effects .
Q. How can researchers elucidate the metabolic pathways of this compound to predict in vivo behavior?
- Methodological Answer : Perform LC-MS/MS-based metabolite profiling in hepatic microsomes or plasma. Compare fragmentation patterns with known metabolites of related compounds (e.g., tetrahydroquinoline sulfonamides in ). Computational tools like MetaPrint2D can predict metabolic hotspots (e.g., demethylation of methoxy groups) .
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies on the 2,5-dimethoxybenzamide moiety?
- Methodological Answer : Synthesize analogs with modified substituents (e.g., replacing methoxy with halogens or alkyl groups) and test against a panel of targets (e.g., kinases, GPCRs). Use free-energy perturbation (FEP) simulations to predict binding energy changes. Correlate results with crystallographic data from to validate computational models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
